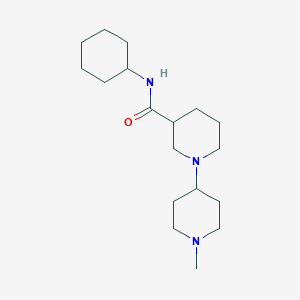
N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. The process may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The exact synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions that are designed to be cost-effective and scalable. These methods are optimized to ensure high yield and purity, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine compounds .
Scientific Research Applications
N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- N-(1-Cyclohexen-1-yl)piperidine
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
- N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide
Uniqueness
N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl and piperidine moieties contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O/c1-20-12-9-17(10-13-20)21-11-5-6-15(14-21)18(22)19-16-7-3-2-4-8-16/h15-17H,2-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFUGCTWEUHVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,2-diphenylethyl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6019353.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B6019361.png)
![methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B6019367.png)
![5-(dimethylamino)-2-{2-[2-(2-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B6019373.png)
![2-(2,4-dimethoxy-3-methylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6019379.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6019403.png)
![2-(4-methoxybenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B6019416.png)
![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B6019426.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6019440.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6019447.png)
![1-[(2-chlorophenyl)methyl]-N-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide](/img/structure/B6019454.png)
![(E)-3-(5-bromo-2-methoxyphenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B6019461.png)
![5-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B6019468.png)
![7-{[3-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019476.png)
